Deoxymethoxetamine is a synthetic compound belonging to the arylcyclohexylamine class, primarily recognized for its dissociative effects. It is structurally related to methoxetamine, differing by the substitution of the 3-methoxy group with a methyl group. This compound has gained attention in the recreational drug market and has been identified as a potential substitute for other dissociatives like ketamine. Its first forensic identification occurred in Denmark in February 2021, although it has been available online since October 2020 .
The synthesis of deoxymethoxetamine involves several steps that typically start with commercially available compounds. The process can utilize various methods, including:
A detailed synthesis method includes using starting materials like methoxetamine and normethoxetamine, followed by multistep reactions that yield deoxymethoxetamine with good yields .
The synthesis often employs high-performance liquid chromatography coupled with mass spectrometry for purification and analysis of the final product. Techniques such as nuclear magnetic resonance spectroscopy are also used to confirm the structure of synthesized compounds .
Deoxymethoxetamine has a molecular formula of and a molar mass of approximately . Its structural formula can be represented in various ways, including:
CC(C(=O)N(C)C1=CC=CC=C1)C2=CC=CC=C2
InChI=1S/C15H21NO/c1-10(2)15(17)13-8-6-5-7-12(13)14(15)16(3)4/h5-8H,10-11H2,1-4H3
This structure showcases the characteristic features of arylcyclohexylamines, including a cyclohexane ring and an amine functional group .
The compound's chemical properties are critical for understanding its behavior in biological systems. It is soluble in organic solvents and exhibits unique spectral characteristics when analyzed via techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Deoxymethoxetamine undergoes various chemical reactions typical for arylcyclohexylamines. Key reactions include:
These reactions can lead to the formation of metabolites that may exhibit different pharmacological effects compared to the parent compound .
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are utilized to monitor these reactions and identify products formed during metabolic processes. These methods provide insights into potential pathways and biological interactions of deoxymethoxetamine .
Deoxymethoxetamine exerts its effects primarily through antagonism at N-methyl-D-aspartate receptors in the central nervous system. This action leads to dissociative effects similar to those observed with ketamine and phencyclidine.
Deoxymethoxetamine is typically presented as a white crystalline solid. Its melting point and solubility characteristics are essential for formulation into pharmaceutical products or research applications.
Key chemical properties include:
Analytical data from various studies confirm these properties, aiding in understanding its behavior in biological systems .
Deoxymethoxetamine has garnered interest within scientific research due to its potential therapeutic applications. Some areas being explored include:
Research continues to explore both its pharmacological effects and safety profile, which will be critical for any future clinical applications .
Deoxymethoxetamine (chemical name: 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one) is a synthetic dissociative substance belonging to the arylcyclohexylamine class of novel psychoactive substances. Structurally, it is characterized as an analog of methoxetamine where the 3-methoxy group has been replaced by a methyl substituent. This molecular modification positions deoxymethoxetamine within the broader category of designer drugs developed to mimic the effects of controlled dissociative anesthetics like ketamine and phencyclidine while attempting to circumvent drug control legislation [1] [2].
Deoxymethoxetamine first appeared on online designer drug markets around October 2020, with definitive forensic identification occurring in Denmark in February 2021 [1]. Its emergence reflects a continuing trend in the novel psychoactive substance market where structural analogs of controlled compounds are systematically developed and distributed. The substance has been marketed under various designations including "DMXE" and "3'-methyl-2-oxo-PCE," often misleadingly labeled as "not for human consumption" to evade regulatory scrutiny [7] [9]. As a dissociative compound, deoxymethoxetamine produces alterations in perception, cognition, and sensory awareness, consistent with the pharmacological profile of non-competitive N-methyl-D-aspartate receptor antagonists [2].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: